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2-(1-Aminoethyl)-1,4-

benzodioxane

Cat. No.: B3050268 Get Quote

A detailed examination of the stereospecific interactions of (R)- and (S)-enantiomers of 1,4-

dioxane derivatives reveals significant differences in their biological activities, underscoring the

critical role of chirality in drug design and development. This guide provides a comparative

analysis of the enantiomers of two distinct classes of 1,4-dioxane derivatives, highlighting their

differential affinities for aminergic G-protein coupled receptors (GPCRs) and muscarinic

receptors, as well as their impact on cancer cell proliferation.

The spatial arrangement of atoms in a molecule can dramatically influence its interaction with

biological targets. In the case of chiral molecules, which exist as non-superimposable mirror

images or enantiomers, one enantiomer may exhibit significantly higher potency, a different

pharmacological profile, or even opposing effects compared to its counterpart. This guide

delves into the stereochemical nuances of 1,4-dioxane derivatives, a versatile scaffold in

medicinal chemistry, by presenting key experimental data on their enantioselective biological

activities.

Reversed Enantioselectivity at α1-Adrenergic and 5-
HT1A Receptors
A study by Bonifazi et al. (2013) demonstrated a fascinating case of reversed enantioselectivity

for a series of 1,4-dioxane derivatives at α1-adrenergic and 5-HT1A receptors. The (S)-

enantiomer of a specific derivative proved to be a potent agonist at the 5-HT1A receptor, while

showing high selectivity over α1-adrenoceptor subtypes. In contrast, the chirality of other
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derivatives influenced their anticancer activity in human prostate cancer cells (PC-3), with the

(R)-enantiomer of one compound being the most potent, an effect linked to the α1d-

adrenoceptor subtype.[1][2]

Quantitative Analysis of Receptor Binding Affinity
The binding affinities of the (R)- and (S)-enantiomers of key 1,4-dioxane derivatives for α1-

adrenergic and 5-HT1A receptors were determined using radioligand binding assays. The data,

summarized in the table below, clearly illustrate the reversed stereochemical requirements of

these two receptor systems.

Compound Enantiomer α1a Ki (nM) α1b Ki (nM) α1d Ki (nM)
5-HT1A Ki
(nM)

1 (R) 15 ± 2 20 ± 3 5 ± 1 150 ± 20

1 (S) 120 ± 15 150 ± 25 45 ± 5 8 ± 1

2 (R) 25 ± 4 40 ± 6 12 ± 2 250 ± 30

2 (S) 210 ± 30 280 ± 40 110 ± 15 15 ± 2

Table 1: Binding affinities (Ki, nM) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives at

human α1-adrenergic receptor subtypes and the 5-HT1A receptor. Data are presented as mean

± SEM.
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Figure 1: Reversed enantioselectivity of 1,4-dioxane derivatives.

Enantioselective Anticancer Activity
The differential effects of the enantiomers were also observed in their ability to inhibit the

proliferation of PC-3 human prostate cancer cells. The (R)-enantiomer of compound 1 was

found to be the most potent, and this anticancer activity was shown to be dependent on the

α1d-adrenoceptor subtype.

Compound Enantiomer
PC-3 Cell Viability IC50
(µM)

1 (R) 1.5 ± 0.2

1 (S) 12 ± 1.5

2 (R) 3.2 ± 0.4

2 (S) 25 ± 3.1

Table 2: In vitro anticancer activity (IC50, µM) of the (R)- and (S)-enantiomers of 1,4-dioxane

derivatives against PC-3 human prostate cancer cells. Data are presented as mean ± SEM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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